Methyl 2-amino-3,5-difluoro-4-methoxybenzoate Methyl 2-amino-3,5-difluoro-4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17650585
InChI: InChI=1S/C9H9F2NO3/c1-14-8-5(10)3-4(9(13)15-2)7(12)6(8)11/h3H,12H2,1-2H3
SMILES:
Molecular Formula: C9H9F2NO3
Molecular Weight: 217.17 g/mol

Methyl 2-amino-3,5-difluoro-4-methoxybenzoate

CAS No.:

VCID: VC17650585

Molecular Formula: C9H9F2NO3

Molecular Weight: 217.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3,5-difluoro-4-methoxybenzoate -

Description

Structural Overview

Methyl 2-amino-3,5-difluoro-4-methoxybenzoate is a methyl ester derivative of benzoic acid. Its molecular structure includes:

  • Amino group (-NH2): Enhances reactivity and biological activity.

  • Difluoro substituents (-F): Positioned at the 3rd and 5th positions of the aromatic ring, contributing to chemical stability and biological interactions.

  • Methoxy group (-OCH3): Located at the 4th position, influencing solubility and electronic properties.

Synthesis Pathways

The synthesis of methyl 2-amino-3,5-difluoro-4-methoxybenzoate typically involves multi-step reactions starting from benzoic acid derivatives. A general outline includes:

  • Halogenation: Introduction of fluorine atoms at specific positions on the aromatic ring.

  • Amination: Incorporation of an amino group through nucleophilic substitution or reduction reactions.

  • Esterification: Conversion to the methyl ester form using methanol and acidic catalysts.

These steps are performed under controlled conditions to ensure regioselectivity and yield optimization.

Applications in Medicinal Chemistry

Methyl 2-amino-3,5-difluoro-4-methoxybenzoate has been studied for its potential therapeutic applications:

Antimicrobial Activity:

  • The compound demonstrates inhibitory effects against bacterial and fungal strains due to its ability to interact with microbial enzymes via hydrogen bonding and halogen bonding.

Anticancer Potential:

  • Research suggests that the difluoro substituents enhance binding affinity for certain cancer-related enzymes or receptors, making it a candidate for drug development.

Enzyme Modulation:

  • The amino and methoxy groups allow interactions with biological targets, potentially modulating enzymatic activity or receptor binding.

Comparative Analysis with Related Compounds

To better understand its unique properties, methyl 2-amino-3,5-difluoro-4-methoxybenzoate can be compared with structurally similar compounds:

Compound NameKey Features
Methyl 2-amino-3-fluoro-4-methoxybenzoateContains one fluorine atom; reduced reactivity
Methyl 2-amino-4-methoxybenzoateLacks fluorine atoms; differing bioactivity
Methyl 2-amino-3,5-dibromo-4-methoxybenzoateBromine substituents; altered properties

The presence of two fluorine atoms in methyl 2-amino-3,5-difluoro-4-methoxybenzoate significantly enhances its chemical reactivity and biological interactions compared to these analogs.

Mechanisms of Biological Interaction

The functional groups in methyl 2-amino-3,5-difluoro-4-methoxybenzoate enable various interactions:

  • Hydrogen Bonding:

    • The amino group acts as a donor/acceptor in hydrogen bonding with biological macromolecules.

  • Halogen Bonding:

    • Fluorine atoms contribute to non-covalent interactions with proteins or enzymes.

These interactions are critical for the compound's role in enzyme inhibition or receptor activation.

Current Studies:

Research has highlighted the compound's potential in drug discovery due to its structural features that enhance binding specificity and stability under physiological conditions.

Future Prospects:

  • Further exploration of its pharmacokinetics and bioavailability.

  • Development of derivatives with improved solubility for pharmaceutical formulations.

  • Investigation into its role as a precursor for advanced materials in nanotechnology.

Product Name Methyl 2-amino-3,5-difluoro-4-methoxybenzoate
Molecular Formula C9H9F2NO3
Molecular Weight 217.17 g/mol
IUPAC Name methyl 2-amino-3,5-difluoro-4-methoxybenzoate
Standard InChI InChI=1S/C9H9F2NO3/c1-14-8-5(10)3-4(9(13)15-2)7(12)6(8)11/h3H,12H2,1-2H3
Standard InChIKey UGUJQHIDARCBHS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1F)N)C(=O)OC)F
PubChem Compound 54595940
Last Modified Aug 10 2024

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